

The Molecular Target of Pociredir in Erythroid Precursors: A Technical Guide

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Compound of Interest

Compound Name: Pociredir

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Introduction

Pociredir (formerly FTX-6058) is an investigational, orally administered small molecule agent developed for the treatment of sickle cell disease (SCD).[1][2] It represents a novel therapeutic strategy by targeting the epigenetic regulation of globin gene expression in erythroid precursors. This document provides a detailed overview of the molecular target of **Pociredir**, its mechanism of action, and the key experimental findings from preclinical and clinical studies.

Core Molecular Target: Embryonic Ectoderm Development (EED)

The primary molecular target of **Pociredir** is the Embryonic Ectoderm Development (EED) protein.[3][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[4][5] The PRC2 complex is responsible for catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a key repressive histone mark that leads to gene silencing.[6]

By selectively inhibiting EED, **Pociredir** modulates the activity of the PRC2 complex, leading to a downstream cascade of gene expression changes that are beneficial in the context of sickle cell disease.[3][7]

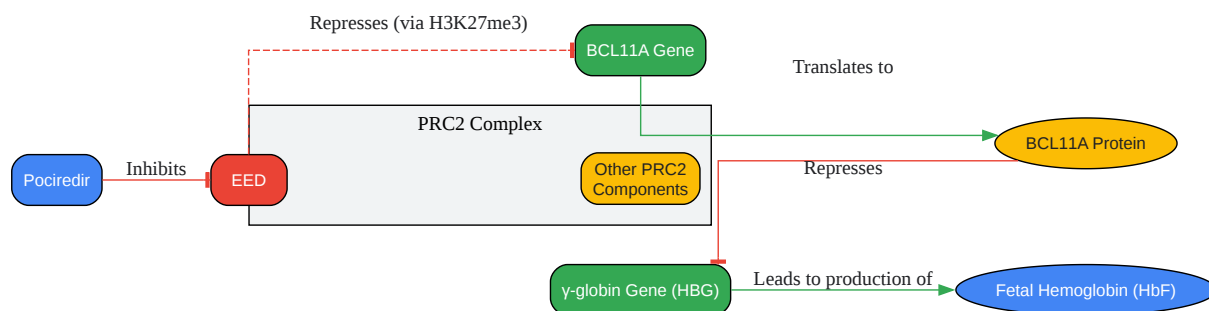
Signaling Pathway and Mechanism of Action

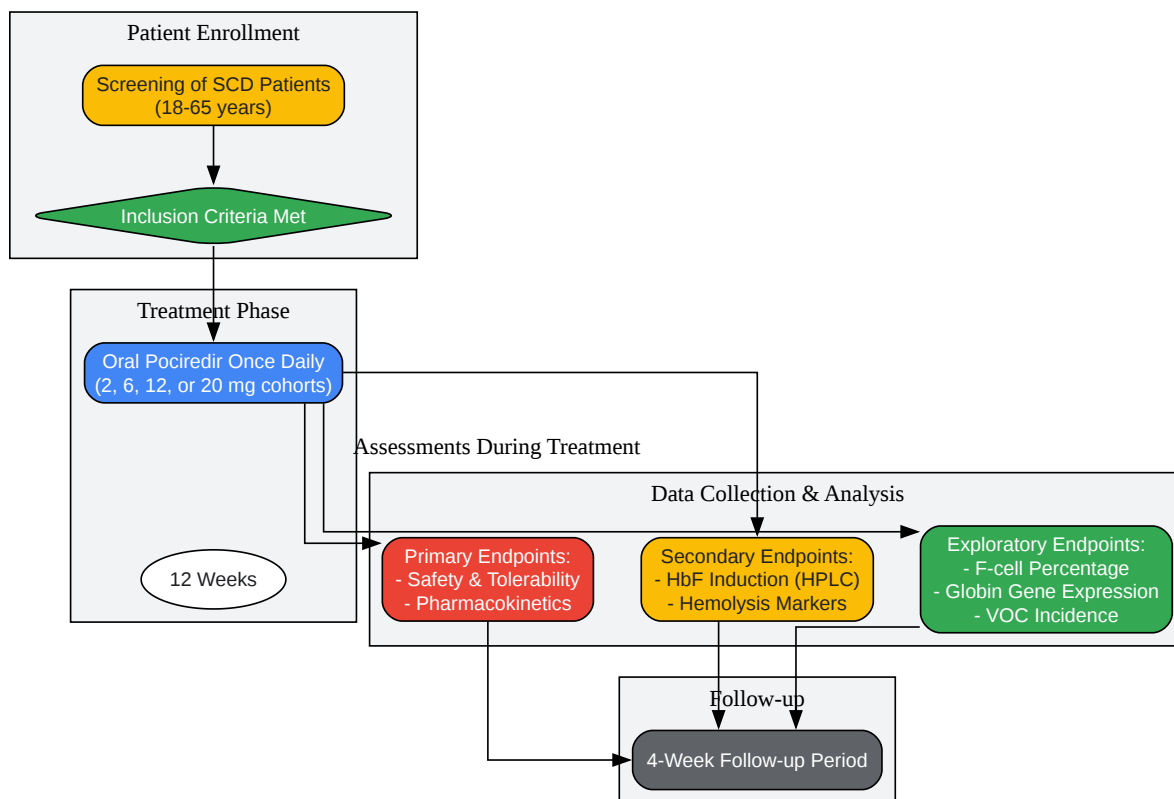
Pociredir's mechanism of action centers on the derepression of fetal hemoglobin (HbF) production in erythroid precursors.[1] In adults, the expression of the gamma-globin gene (HBG), a component of HbF, is silenced by repressors, most notably B-cell lymphoma/leukemia 11A (BCL11A).[3][4]

The signaling pathway is as follows:

- **Pociredir Administration:** **Pociredir** is administered orally.[2]
- **EED Inhibition:** **Pociredir** selectively binds to and inhibits the EED subunit of the PRC2 complex.[4][8]
- **PRC2 Inhibition:** Inhibition of EED disrupts the catalytic activity of the PRC2 complex, leading to a reduction in H3K27me3 levels at target gene loci.[6]
- **BCL11A Downregulation:** The reduction of the repressive H3K27me3 mark at the BCL11A gene locus leads to its transcriptional downregulation.[3][5]
- **HBG Gene Derepression:** With reduced levels of the BCL11A repressor, the HBG gene is derepressed, leading to increased transcription of gamma-globin mRNA.[9][10]
- **Increased HbF Production:** The newly synthesized gamma-globin chains combine with alpha-globin chains to form functional fetal hemoglobin (HbF; $\alpha_2\gamma_2$).[9]

This increase in HbF has the potential to ameliorate the pathophysiology of sickle cell disease by inhibiting the polymerization of sickle hemoglobin (HbS).[9][11]





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